
1-Cyclopropyl-4-(methylamino)butan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Cyclopropyl-4-(methylamino)butan-2-one is an organic compound with the molecular formula C8H15NO It is a cycloalkane derivative, characterized by a cyclopropyl group attached to a butanone backbone with a methylamino substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopropyl-4-(methylamino)butan-2-one can be achieved through several methods. One common approach involves the reaction of cyclopropylmethyl ketone with methylamine under controlled conditions. The reaction typically requires a catalyst and is conducted at a specific temperature to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of high-purity reagents, precise temperature control, and efficient catalytic systems to maximize yield and minimize by-products.
化学反应分析
Types of Reactions
1-Cyclopropyl-4-(methylamino)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methylamino group can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
1-Cyclopropyl-4-(methylamino)butan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on various biological pathways.
Industry: It is utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-Cyclopropyl-4-(methylamino)butan-2-one involves its interaction with specific molecular targets. The cyclopropyl group and the methylamino substituent play crucial roles in its binding affinity and activity. The compound may exert its effects through the modulation of enzymatic activity or receptor interactions, leading to changes in cellular processes.
相似化合物的比较
Similar Compounds
Cyclopropylmethyl ketone: Shares the cyclopropyl group but lacks the methylamino substituent.
4-Methylaminobutan-2-one: Similar backbone but without the cyclopropyl group.
Uniqueness
1-Cyclopropyl-4-(methylamino)butan-2-one is unique due to the combination of the cyclopropyl group and the methylamino substituent, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications.
属性
分子式 |
C8H15NO |
|---|---|
分子量 |
141.21 g/mol |
IUPAC 名称 |
1-cyclopropyl-4-(methylamino)butan-2-one |
InChI |
InChI=1S/C8H15NO/c1-9-5-4-8(10)6-7-2-3-7/h7,9H,2-6H2,1H3 |
InChI 键 |
HIBGWERKECDIHY-UHFFFAOYSA-N |
规范 SMILES |
CNCCC(=O)CC1CC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


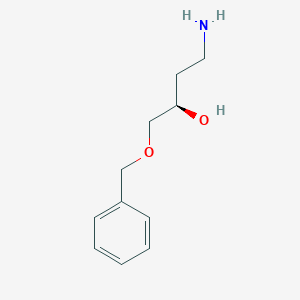
![2-[(2,2-Dimethylpropyl)(methyl)amino]acetic acid](/img/structure/B13197554.png)
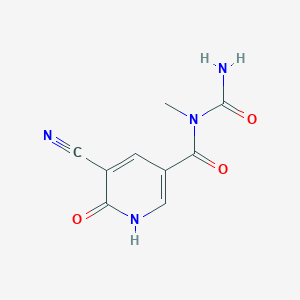
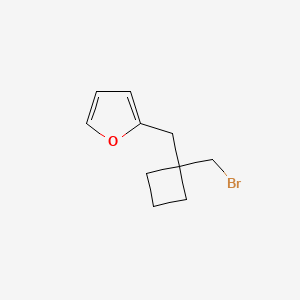



![Benzyl 1-(1-ethyl-1H-pyrazol-4-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B13197579.png)
![5-Methyl-3-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]oxolan-3-ol](/img/structure/B13197593.png)
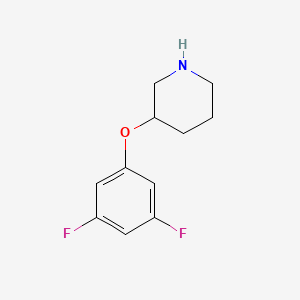
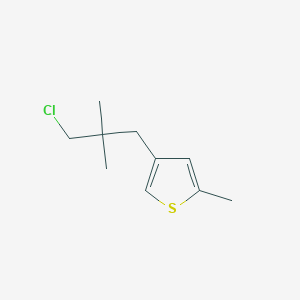
![1-[2-(4-aminopyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid dihydrochloride](/img/structure/B13197604.png)
![2-[5-(3-Nitrophenyl)furan-2-yl]acetic acid](/img/structure/B13197612.png)
![3-Methyl-3-[4-(propan-2-yloxy)phenyl]pyrrolidine](/img/structure/B13197616.png)
